3-(3-Methyl-2-thienyl)acrylic acid
Overview
Description
3-(3-Methyl-2-thienyl)acrylic acid is a thiophene derivative characterized by its molecular formula C8H8O2S and a molecular weight of 168.21 g/mol. Thiophene derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 3-methylthiophene with acrylic acid under specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods: On an industrial scale, the compound is typically produced using optimized reaction conditions to ensure high yield and purity. This may involve the use of advanced catalysts and continuous flow reactors.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated thiophenes and other functionalized derivatives.
Mechanism of Action
Target of Action
It has been used in the synthesis of novel benzothiazepinones as glycogen synthase kinase-3β inhibitors . Glycogen synthase kinase-3β is a key regulatory kinase involved in various cellular processes, including glycogen metabolism, cell signaling, and gene expression.
Mode of Action
Its derivative, 3-(2-thienyl)acrylic acid, has shown improved intestinal absorption of insulin in mice . This suggests that it may interact with biological targets to enhance the absorption of certain compounds.
Biochemical Pathways
Its use in the synthesis of glycogen synthase kinase-3β inhibitors suggests that it may influence pathways related to glycogen metabolism and cell signaling .
Result of Action
Its derivative has been used to improve the intestinal absorption of insulin in mice , suggesting potential applications in enhancing the bioavailability of certain compounds.
Action Environment
Safety data sheets recommend handling the compound in a well-ventilated place and using personal protective equipment to avoid contact with skin and eyes .
Biochemical Analysis
Biochemical Properties
It is known that thiophene derivatives, which include 3-(3-Methyl-2-thienyl)acrylic acid, are used in the synthesis of novel benzothiazepinones as glycogen synthase kinase-3β inhibitors .
Cellular Effects
It is known that thiophene derivatives can have a variety of effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiophene derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that thiophene derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that thiophene derivatives can have varying effects at different dosages .
Metabolic Pathways
It is known that thiophene derivatives can interact with various enzymes and cofactors .
Transport and Distribution
It is known that thiophene derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that thiophene derivatives can be directed to specific compartments or organelles .
Scientific Research Applications
3-(3-Methyl-2-thienyl)acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for other thiophene derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-Methylthiophene: A simpler thiophene derivative without the acrylic acid moiety.
3-(2-Thienyl)acrylic acid: A related compound with a different substitution pattern on the thiophene ring.
Uniqueness: 3-(3-Methyl-2-thienyl)acrylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(E)-3-(3-methylthiophen-2-yl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-6-4-5-11-7(6)2-3-8(9)10/h2-5H,1H3,(H,9,10)/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFDGOVNVKDTEB-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77741-66-3, 102696-70-8 | |
Record name | 3-(3-Methyl-2-thienyl)acrylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077741663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3-Methyl-2-thienyl)acrylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102696708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3-METHYL-2-THIENYL)-2-PROPENOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(3-METHYL-2-THIENYL)ACRYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85623DMP6I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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